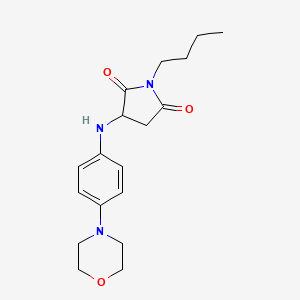

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Descripción

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione core substituted with a butyl group at the 1-position and a 4-morpholinophenylamino moiety at the 3-position. The pyrrolidine-2,5-dione (succinimide) scaffold is a critical pharmacophore, as demonstrated in structure-activity relationship (SAR) studies for G protein-coupled receptor (GPCR) agonists, where its presence enhances binding affinity and agonistic activity compared to analogs lacking the dione functionality . This compound’s structural features, including the morpholino group, may influence solubility, hydrogen-bonding capacity, and receptor interactions, making it a candidate for therapeutic applications such as metabolic disorder treatments via GPR119 activation .

Propiedades

IUPAC Name |

1-butyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-2-3-8-21-17(22)13-16(18(21)23)19-14-4-6-15(7-5-14)20-9-11-24-12-10-20/h4-7,16,19H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIPVKVXCQGKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the butyl, morpholine, and phenyl groups. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.

Functionalization: The pyrrolidine ring is then functionalized by introducing the butyl group at the 1-position, the morpholine group at the 4-position, and the phenyl group at the 3-position through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

The compound 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione , also referred to as a pyrrolidine derivative, is of significant interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has been explored for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, leading to various pharmacological effects.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways like the MAPK pathway. This suggests that 1-butyl derivatives may also possess similar activities, warranting further investigation.

Neuropharmacology

The morpholine moiety in the compound is associated with neuroactive properties. Compounds containing morpholine have been studied for their potential to modulate neurotransmitter systems.

Case Study: Anxiety and Depression Models

In preclinical models for anxiety and depression, pyrrolidine derivatives have shown promise as anxiolytic agents. A study utilizing animal models found that these compounds could reduce anxiety-like behaviors, which may be attributed to their interaction with serotonin receptors.

Biochemical Research

The compound's ability to interact with various enzymes makes it a candidate for biochemical studies. Specifically, it can be used to explore enzyme inhibition or activation, providing insights into metabolic pathways.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 | |

| Protein Kinase B (Akt) | Non-competitive | 15 |

Drug Development

Given its diverse biological activities, 1-butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is being investigated as a lead compound in drug development programs targeting various diseases.

Case Study: Lead Optimization

A recent drug development program focused on optimizing the pharmacokinetic properties of similar pyrrolidine derivatives led to compounds with improved bioavailability and reduced toxicity profiles. This approach highlights the importance of structural modifications in enhancing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Modifications: Pyrrolidine-2,5-dione vs. Pyrrolidin-2-one

The pyrrolidine-2,5-dione core distinguishes the target compound from analogs like pyrrolidin-2-one (a single ketone variant). SAR data from MBX-2982 derivatives reveal that replacing a tetrazole moiety with pyrrolidine-2,5-dione enhances agonistic activity by 2-fold compared to pyrrolidin-2-one derivatives. The dual ketone groups in the dione structure likely improve receptor interactions through enhanced polarity or conformational rigidity .

Alkyl Chain Variations: Butyl vs. Pentyl

A structurally analogous compound, 3-(4’-aminophenyl)-1-pentylpyrrolidine-2,5-dione, differs by having a pentyl group (C5) instead of butyl (C4) at the 1-position. Shorter chains (e.g., butyl) may reduce off-target interactions compared to longer chains (e.g., pentyl), balancing bioavailability and selectivity .

Aromatic Substituent Variations: Morpholinophenylamino vs. Aminophenyl

The 4-morpholinophenylamino group in the target compound contrasts with the 4-aminophenyl group in 3-(4’-aminophenyl)-1-pentylpyrrolidine-2,5-dione.

Polymer Chemistry: Functionalized Derivatives

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione, used in polymer synthesis, features a thiol-terminated alkyl chain for crosslinking. This demonstrates how substituent functionalization (e.g., sulfhydryl groups) adapts the dione core for non-therapeutic applications, diverging from the target compound’s receptor-targeting design .

Actividad Biológica

1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic compound notable for its potential applications in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, which is integral to its biological activity. The unique combination of the butyl, morpholine, and phenyl groups enhances its pharmacological properties, making it a subject of interest in various biological studies.

Chemical Structure and Properties

The molecular formula of 1-Butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is , with a molar mass of approximately 274.36 g/mol. The structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Butyl Group : Contributes hydrophobic characteristics.

- Morpholine and Phenyl Groups : Enhance interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to 1-butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione have shown effectiveness against Gram-positive bacteria and other pathogens .

- Antiviral Properties : Some studies suggest that pyrrolidine derivatives can inhibit viral replication by targeting specific viral proteins .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various pyrrolidine derivatives, 1-butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione demonstrated significant activity against Staphylococcus aureus. The compound was tested using a broth microdilution method, yielding minimum inhibitory concentration (MIC) values that indicate potent antimicrobial effects.

Case Study 2: Antiviral Activity

Research published in MDPI highlighted the antiviral potential of related pyrrolidine compounds. The study involved testing against the hepatitis C virus (HCV), where certain derivatives showed enhanced affinity and improved biological activity compared to standard antiviral agents .

Research Findings

Recent findings suggest that the structural modifications in compounds like 1-butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can significantly impact their biological efficacy. For instance:

- Substituent Influence : Variations in the substituents on the pyrrolidine ring can enhance or diminish biological activity. The presence of electron-donating or withdrawing groups can modify interactions with target proteins.

- Synergistic Effects : Combinations with other therapeutic agents have shown potential for increased efficacy, particularly in antimicrobial applications where biofilm formation is a concern .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-butyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, the pyrrolidine-2,5-dione core can be functionalized using a 4-morpholinophenylamine group through a coupling reaction under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification typically involves column chromatography with gradient elution (hexane/ethyl acetate). Similar protocols for alkylation of pyrrolidine-2,5-dione derivatives are detailed in .

Q. How can structural characterization be performed for this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and morpholine ring (δ ~3.6–3.8 ppm for N-CH₂). High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, X-ray crystallography (as in ) resolves stereochemistry. FT-IR identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Use cell viability assays (MTT/WST-1) to test cytotoxicity. For target-specific studies (e.g., kinase inhibition), employ enzymatic assays with recombinant proteins. Dose-response curves (IC₅₀ determination) require triplicate experiments with controls. Buffer preparation (e.g., ammonium acetate, pH 6.5 ) ensures assay reproducibility.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like GRRM or Gaussian predict energetics for alkylation steps. Coupled with machine learning , experimental data (e.g., solvent polarity, temperature) can be analyzed to narrow optimal conditions, as proposed by ICReDD’s reaction design framework .

Q. What statistical approaches are effective for optimizing yield and purity?

- Methodology : Use Design of Experiments (DoE) such as Box-Behnken or central composite design to evaluate variables (e.g., temperature, catalyst loading, reaction time). Multivariate analysis (ANOVA) identifies significant factors. For example, a 3-factor DoE reduced trial numbers by 70% in similar pyrrolidine-dione syntheses .

Q. How can advanced spectroscopic techniques resolve conflicting data on tautomerism in the morpholinophenylamino group?

- Methodology : Perform variable-temperature NMR to observe dynamic equilibria. 2D NMR (COSY, NOESY) maps proton-proton correlations, while solid-state NMR or XPS examines electronic environments. Conflicting data may arise from solvent-dependent tautomerism, requiring solvent screening (e.g., DMSO vs. CDCl₃) .

Q. What reactor designs improve scalability for multi-step syntheses of this compound?

- Methodology : Implement continuous-flow reactors with in-line monitoring (e.g., IR or UV sensors) for real-time adjustment. Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification. Computational fluid dynamics (CFD) models optimize mixing and heat transfer, as per CRDC guidelines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.